Subunit Selectivity: Ac-WLA-AMC vs. Suc-LLVY-AMC and Ac-ANW-AMC
Ac-WLA-AMC demonstrates exclusive cleavage by the β5c subunit of the constitutive proteasome, whereas the commonly used alternative Suc-LLVY-AMC is cleaved by both the β5c and β5i subunits. This cross-reactivity is a critical differentiator for experimental design. The β5i-specific substrate Ac-ANW-AMC serves as a comparator, showing no activity against β5c, confirming the orthogonal selectivity of Ac-WLA-AMC [1].
| Evidence Dimension | Subunit cleavage specificity |
|---|---|
| Target Compound Data | Exclusive cleavage by β5c |
| Comparator Or Baseline | Suc-LLVY-AMC: Cleaved by β5c and β5i; Ac-ANW-AMC: Cleaved exclusively by β5i |
| Quantified Difference | Qualitative specificity: Ac-WLA-AMC is β5c-specific; Suc-LLVY-AMC is non-selective (β5c/β5i); Ac-ANW-AMC is β5i-specific |
| Conditions | RPMI-8226 multiple myeloma cell lysates; substrate concentration 15-30 μmol/L; incubation up to 3 hours [1] |
Why This Matters
This exclusive β5c selectivity ensures that Ac-WLA-AMC provides an unambiguous readout of constitutive proteasome activity, essential for drug development programs targeting this specific subunit without confounding immunoproteasome activity.
- [1] Rana, P. S., et al. (2024). Immunoproteasome Activation Expands the MHC Class I Immunopeptidome in Multiple Myeloma. Cancer Research, 84(5), 745-760. (Data from Figure 2). View Source
